molecular formula C16H11O7- B1263954 3',4',5-Trihydroxy-3-methoxyflavon-7-olate

3',4',5-Trihydroxy-3-methoxyflavon-7-olate

Cat. No. B1263954
M. Wt: 315.25 g/mol
InChI Key: WEPBGSIAWZTEJR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4',5-trihydroxy-3-methoxyflavon-7-olate is the conjugate base of 3',4',5,7-tetrahydroxy-3-methoxyflavone arising from selective deprotonation of the 7-hydroxy group;  major species at pH 7.3. It is a conjugate base of a 3',4',5,7-tetrahydroxy-3-methoxyflavone.

Scientific Research Applications

Antioxidant Properties

3',4',5-Trihydroxy-3-methoxyflavon-7-olate exhibits significant antioxidant properties. For instance, a study by Saisin, Tip-Pyang, and Phuwapraisirisan (2009) found that a flavonoid isolated from Gnetum macrostachyum, similar in structure to this compound, demonstrated radical scavenging activity against DPPH, indicating its potential as an antioxidant agent (Saisin, Tip-Pyang, & Phuwapraisirisan, 2009).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of this compound. K. Sim (1969) synthesized various naturally occurring flavones, including 3',4',5-Trihydroxy-3-methoxyflavone (3-methylfisetin), demonstrating the feasibility of synthesizing these compounds in a laboratory setting (Sim, 1969).

Bioactivity and Potential Applications

In 2007, Wang Da-yong conducted a study on the bioactivities of 3',4',5'-trihydroxy-7-hydroxy-5-methoxy flavone, extracted from Bruguiera gymnorrhiza, using C. elegans as the model organism. This study revealed significant effects on lifespan, reproduction, and locomotion behaviors of the worms, suggesting the potential for diverse bioactive applications of this compound (Wang, 2007).

Photophysics and Spectroscopic Properties

A study by Christoff, Toscano, and Baader (1996) on the photophysical properties of flavonoids including 3-methoxyflavone highlights the unique behavior of these compounds, which is crucial for understanding their interactions with light and potential applications in photodynamic therapies or as optical agents (Christoff, Toscano, & Baader, 1996).

properties

Molecular Formula

C16H11O7-

Molecular Weight

315.25 g/mol

IUPAC Name

4-(5,7-dihydroxy-3-methoxy-4-oxochromen-2-yl)-2-hydroxyphenolate

InChI

InChI=1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3/p-1

InChI Key

WEPBGSIAWZTEJR-UHFFFAOYSA-M

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4',5-Trihydroxy-3-methoxyflavon-7-olate
Reactant of Route 2
3',4',5-Trihydroxy-3-methoxyflavon-7-olate
Reactant of Route 3
3',4',5-Trihydroxy-3-methoxyflavon-7-olate
Reactant of Route 4
3',4',5-Trihydroxy-3-methoxyflavon-7-olate
Reactant of Route 5
3',4',5-Trihydroxy-3-methoxyflavon-7-olate
Reactant of Route 6
3',4',5-Trihydroxy-3-methoxyflavon-7-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.